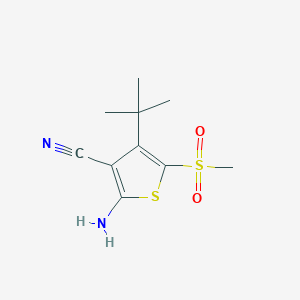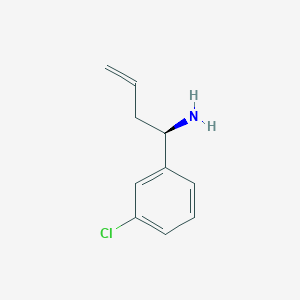
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C10H14N2O2S2. This compound is part of the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of various functional groups, such as the amino group, tert-butyl group, methylsulfonyl group, and carbonitrile group, makes this compound versatile for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 2,5-dibromothiophene, the thiophene ring is constructed through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of Functional Groups: The tert-butyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through nucleophilic substitution. The methylsulfonyl group is often introduced via sulfonation reactions.
Final Steps: The carbonitrile group is typically added through a cyanation reaction, often using reagents like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-Amino-5-(methylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which can influence its solubility and steric properties.
2-Amino-4-(methylsulfonyl)thiophene-3-carbonitrile: Similar structure but different substituents, affecting its chemical behavior and applications.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile provides it with distinct chemical and biological properties. The tert-butyl group offers steric hindrance, influencing the compound’s reactivity, while the methylsulfonyl group enhances its solubility and potential for hydrogen bonding. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N2O2S2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
2-amino-4-tert-butyl-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O2S2/c1-10(2,3)7-6(5-11)8(12)15-9(7)16(4,13)14/h12H2,1-4H3 |
Clé InChI |
ZQKPIJGNHRSZDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(SC(=C1C#N)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)





![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)
